Superior LSD1 Inhibitory Potency: 4-Cyclopropyl-2-fluorophenyl Moiety Confers 21 nM IC50 vs. 46 nM for Ethyl Analog
In a direct head-to-head comparison within the same pyrazole-based scaffold (US11254676), the incorporation of the (4-cyclopropyl-2-fluorophenyl)methanamine-derived moiety (Example 6) resulted in an IC50 of 21 nM against lysine-specific histone demethylase 1A (LSD1). This is 2.2-fold more potent than the 46 nM IC50 observed for the 4-ethylphenyl analog (Example 33), underscoring the critical role of the cyclopropyl-fluoro combination in achieving nanomolar enzyme inhibition [1][2].
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 21 nM |
| Comparator Or Baseline | 4-Ethylphenyl analog (Example 33): 46 nM |
| Quantified Difference | 2.2-fold lower IC50 (higher potency) for target |
| Conditions | Biochemical fluorescence assay using LSD1 |
Why This Matters
For researchers procuring building blocks for LSD1 inhibitor development, this 2.2-fold potency difference justifies the selection of the specific 4-cyclopropyl-2-fluorophenyl variant over simpler alkyl-substituted alternatives.
- [1] BindingDB. (n.d.). BDBM539152: (R)-4-(1-(4-cyclopropyl-2-fluorophenyl)-3-(3-(methylamino)piperidine-1-carbonyl)-1H-pyrazole-5-yl)-2-fluorobenzonitrile (US11254676, Example 6). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=539152&google=BDBM539152 View Source
- [2] BindingDB. (n.d.). BDBM539165: (R)-4-(3-(3-aminopiperidine-1-carbonyl)-1-(4-ethylphenyl)-1H-pyrazole-5-yl)benzonitrile (US11254676, Example 33). Retrieved from https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=539165&google=BDBM539165 View Source
